molecular formula C30H48O4 B082541 Saikogenin F

Saikogenin F

Katalognummer: B082541
Molekulargewicht: 472.7 g/mol
InChI-Schlüssel: IUBQSOTVBGNWDI-CUMBFETHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Saikogenin F ist eine natürlich vorkommende Verbindung, die aus den Wurzeln der Pflanze Bupleurum falcatum L. gewonnen wird. Sie gehört zur Klasse der Triterpensaponine, die für ihre vielfältigen biologischen Aktivitäten bekannt sind. This compound wurde auf seine potenziellen therapeutischen Wirkungen untersucht, insbesondere in den Bereichen der Krebs- und Entzündungsforschung .

2. Präparationsmethoden

Synthesewege und Reaktionsbedingungen: this compound kann aus Saikosaponinen synthetisiert werden, die aus Bupleurum falcatum L. extrahiert werden. Der Prozess beinhaltet die Verwendung rekombinanter Glykosidase-Hydrolasen, die Glykosid-Spaltungsaktivität aufweisen. Die Enzyme BglPm und BglLk, die aus Paenibacillus mucilaginosus bzw. Lactobacillus koreensis kloniert wurden, werden verwendet, um Saikosaponin A und D über Prothis compound in this compound umzuwandeln . Die Reaktionsbedingungen umfassen typischerweise Temperaturen zwischen 30–37°C und einen pH-Bereich von 6,5–7,0 .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die Extraktion von Saikosaponinen aus den getrockneten Wurzeln von Bupleurum falcatum L. Die Wurzeln werden zerkleinert und mit einer Mischung aus Ethanol und Wasser (7:3) durch Rückflussextraktion extrahiert. Der Extrakt wird dann unter reduziertem Druck eingedampft, um einen Rohextrakt zu erhalten, der anschließend mit präparativer Hochleistungsflüssigkeitschromatographie gereinigt wird .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Saikogenin F can be synthesized from saikosaponins, which are extracted from Bupleurum falcatum L. The process involves the use of recombinant glycoside hydrolases that exhibit glycoside cleavage activity. The enzymes BglPm and BglLk, cloned from Paenibacillus mucilaginosus and Lactobacillus koreensis, respectively, are used to convert saikosaponin A and D into this compound via prothis compound . The reaction conditions typically involve temperatures between 30–37°C and a pH range of 6.5–7.0 .

Industrial Production Methods: Industrial production of this compound involves the extraction of saikosaponins from the dried roots of Bupleurum falcatum L. The roots are crushed and extracted with a mixture of ethanol and water (7:3) through reflux extraction. The extract is then evaporated under reduced pressure to obtain a crude extract, which is further purified using preparative high-performance liquid chromatography .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Saikogenin F unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: this compound kann oxidiert werden, um verschiedene Derivate zu bilden.

    Reduktion: Reduktionsreaktionen können die in this compound vorhandenen funktionellen Gruppen modifizieren.

    Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das this compound-Molekül einführen.

Häufige Reagenzien und Bedingungen:

    Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

    Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

    Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden für Substitutionsreaktionen eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound mit modifizierten biologischen Aktivitäten .

4. Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

5. Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen und Signalwegen. Es übt seine Wirkungen aus durch:

Ähnliche Verbindungen:

Einzigartigkeit von this compound: this compound ist aufgrund seiner spezifischen Glykosidase-Hemmaktivität und seiner starken Antikrebs- und Entzündungshemmende Wirkungen einzigartig. Seine Fähigkeit, mehrere Signalwege zu modulieren und Apoptose in Krebszellen zu induzieren, unterscheidet es von anderen ähnlichen Verbindungen .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Saikogenin F has been studied for its anticancer effects, particularly against human colon cancer cell lines. Research indicates that while this compound itself exhibits limited direct anti-cancer activity at lower concentrations, it can be part of a broader therapeutic strategy when combined with other compounds.

Table 1: IC50 Values of this compound and Related Compounds

CompoundIC50 (µM)
Saikosaponin A2.83
Saikosaponin D4.26
Prothis compound14.21
Prosaikogenin G8.49
This compound >500

In studies involving the HCT 116 colon cancer cell line, this compound required high concentrations to induce cell death, indicating that it may not be effective as a standalone treatment but could enhance the efficacy of other saponins when used in combination therapies .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound, particularly in models of Alzheimer's disease. It has been shown to inhibit amyloid-beta-induced activation of microglia, which are implicated in neuroinflammation and neuronal damage.

Case Study: Inhibition of Microglial Activation

  • Study Design : Iba-1 immunohistochemical staining was employed to assess microglial activation in vivo.
  • Findings : this compound significantly reduced microglial activation induced by amyloid-beta, suggesting its potential use in therapeutic strategies against neurodegenerative diseases .

Anti-inflammatory Applications

This compound exhibits anti-inflammatory properties that can be beneficial in treating various inflammatory conditions. Its ability to modulate immune responses makes it a candidate for further exploration in inflammatory diseases.

Metabolic Effects

Emerging evidence suggests that this compound may have beneficial effects on metabolic disorders. It has been linked to improved lipid metabolism and could potentially aid in managing conditions like fatty liver disease.

Table 2: Effects on Lipid Metabolism

Study FocusFindings
Ethanol-induced liver injurySaikogenin A (related compound) improved lipid metabolism by targeting SIRT1 and PPAR-α pathways .

Wirkmechanismus

The mechanism of action of saikogenin F involves its interaction with various molecular targets and pathways. It exerts its effects by:

Vergleich Mit ähnlichen Verbindungen

Uniqueness of this compound: this compound is unique due to its specific glycosidase inhibitory activity and its potent anti-cancer and anti-inflammatory effects. Its ability to modulate multiple signaling pathways and induce apoptosis in cancer cells sets it apart from other similar compounds .

Biologische Aktivität

Saikogenin F, a triterpenoid sapogenin derived from the saponins of various Bupleurum species, particularly Bupleurum falcatum and Bupleurum smithii, has gained attention for its significant biological activities, especially in cancer treatment and anti-inflammatory effects. This article explores the compound's pharmacological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Synthesis

This compound is characterized by a unique chemical structure that sets it apart from related compounds. Its synthesis primarily involves the enzymatic hydrolysis of saikosaponins using recombinant glycoside hydrolases. This biotechnological approach allows for efficient production while preserving the compound's therapeutic potential .

Anti-Cancer Activity

Research indicates that this compound exhibits notable anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including human colon cancer cells (HCT 116). The half-maximal inhibitory concentration (IC50) values for related compounds are as follows:

Compound NameIC50 (μM)
Saikosaponin A2.83
Saikosaponin D4.26
Prothis compound14.21
Prosaikogenin G8.49
This compound >500

This compound demonstrated significant cytotoxicity only at high concentrations, indicating a need for further studies to optimize its use in therapeutic contexts .

Anti-Inflammatory Effects

In addition to its anti-cancer activity, this compound has been reported to have anti-inflammatory effects. It reduces the production of inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in stimulated macrophages. This property suggests potential applications in treating inflammatory diseases .

The biological activities of this compound are mediated through various molecular mechanisms:

  • Gene Expression Modulation : Studies have indicated that this compound influences gene expression related to cell proliferation and inflammation, potentially altering signaling pathways involved in these processes .
  • Enzyme Interaction : The compound binds with specific enzymes and proteins, affecting their activity and subsequently modulating biochemical pathways critical to cancer progression and inflammation .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in experimental models:

  • Cognitive Improvement in Alzheimer's Disease Models : Behavioral experiments showed that this compound could ameliorate Aβ-induced cognitive impairment in mice, suggesting neuroprotective properties alongside its anti-cancer effects.
  • Combination Therapies : Research has demonstrated that combining this compound with other herbal extracts enhances its bioavailability and therapeutic efficacy, particularly in neuroprotective and anti-inflammatory contexts .

Eigenschaften

IUPAC Name

(1S,2S,4S,5R,8R,9R,10S,13S,14R,17S,18R)-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-ene-2,10-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O4/c1-24(2)13-14-29-18-34-30(21(29)15-24)12-8-20-25(3)10-9-22(32)26(4,17-31)19(25)7-11-27(20,5)28(30,6)16-23(29)33/h8,12,19-23,31-33H,7,9-11,13-18H2,1-6H3/t19-,20-,21-,22+,23+,25+,26+,27-,28+,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUBQSOTVBGNWDI-CUMBFETHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC23COC4(C2C1)C=CC5C6(CCC(C(C6CCC5(C4(CC3O)C)C)(C)CO)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2C=C[C@@]45[C@]3(C[C@@H]([C@@]6([C@H]4CC(CC6)(C)C)CO5)O)C)C)(C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Saikogenin F
Reactant of Route 2
Saikogenin F
Reactant of Route 3
Saikogenin F
Reactant of Route 4
Saikogenin F
Reactant of Route 5
Saikogenin F
Reactant of Route 6
Saikogenin F
Customer
Q & A

Q1: What is the primary mechanism of action for Saikogenin F?

A: While the exact mechanism of action is still under investigation, research suggests that this compound exerts its effects primarily through anti-inflammatory pathways. Studies have shown that this compound can inhibit the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages [].

Q2: How does this compound affect neuroinflammation in Alzheimer's disease models?

A: Research indicates that this compound can ameliorate learning and memory impairment in a mouse model of Alzheimer’s disease by inhibiting neuroinflammation and microglial activation. This is likely achieved by suppressing the expression of NADPH oxidase subunits gp91phox and p47phox, key regulators of oxidative stress and inflammation in the brain [].

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C30H50O4 and a molecular weight of 474.72 g/mol.

Q4: What spectroscopic techniques are commonly used to characterize this compound?

A: Researchers utilize a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (both 1D and 2D experiments such as COSY, ROESY, HMQC, and HMBC) and mass spectrometry (MS), to elucidate the structure of this compound and its derivatives [, , , , ].

Q5: How is this compound metabolized in the body?

A: this compound is a metabolite itself, derived from the hydrolysis of saikosaponins, primarily in the intestinal tract. Studies in rats indicate that this compound undergoes further phase I metabolism in the liver, mainly through hydration and monooxidation [].

Q6: What are the primary excretion routes of this compound and its metabolites?

A: Both biliary and renal excretion pathways have been observed for this compound and its metabolites in rat models [].

Q7: What are the reported biological activities of this compound?

A: Research suggests that this compound possesses various biological activities, including anti-inflammatory [, ], neuroprotective [], hepatoprotective [], and potential anti-cancer effects [].

Q8: How does the biological activity of this compound compare to its glycosylated precursors, the saikosaponins?

A: While both this compound and its precursor saikosaponins exhibit biological activities, their potency and specific effects may differ. For instance, this compound exhibits a weaker corticosterone secretion-inducing activity compared to saikosaponin a [].

Q9: How do structural modifications of this compound impact its activity?

A: Research suggests that the presence and type of sugar moieties attached to this compound can significantly influence its biological activity. For example, the corticosterone secretion-inducing activity is affected by the balance between the sugar and aglycone portions [].

Q10: What analytical methods are used to quantify this compound in biological samples?

A: High-performance liquid chromatography (HPLC) coupled with various detectors, such as diode array detectors (DAD) and mass spectrometers (MS), is commonly employed to quantify this compound and its metabolites in biological matrices [, , ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.